molecular formula C22H21BrN2O4S B4989149 N~2~-(4-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4989149
M. Wt: 489.4 g/mol
InChI Key: BQLDSKVNCQVMNC-UHFFFAOYSA-N
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Description

N~2~-(4-bromophenyl)-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Synthetic Applications

  • Synthesis of Tetrahydroisoquinolines : A study by Kommidi et al. (2010) developed new synthetic equivalents based on Weinreb amide (WA) functionality for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline framework. This process involves N-benzylation and addition of arylmagnesium halide, useful in synthesizing N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline through reduction and acid-promoted cyclization (Kommidi, Balasubramaniam, & Aidhen, 2010).

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Secondary Amines

  • Preparation from Primary Amines : Kurosawa et al. (2003) discussed the synthesis of N-(4-Methoxybenzyl)-3-phenylpropylamine, highlighting the potential of N-(4-methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide in the formation of secondary amines (Kurosawa, Kan, & Fukuyama, 2003).

Antimicrobial and Cytotoxic Properties

  • Oxazol-5(4H)-ones with Pharmacological Potential : Rosca (2020) synthesized new derivatives by reacting certain benzamidoacetic acids with bromobenzaldehydes. These oxazolones demonstrated cytotoxicity and antimicrobial activity against various bacterial and fungal strains, indicating potential pharmaceutical applications (Rosca, 2020).

Herbicidal Activity

  • Organophosphorus Heterocycles Synthesis : He and Li (2000) reported the reaction of Lawesson's Reagent with N,N'-diaryl glycinamides, forming compounds with notable herbicidal activity. This underscores the potential agricultural applications of such compounds (He, Li, Liu, Luo, Lu, & Ding, 2000).

Protecting Groups in Synthesis

  • Amidine and Oligoribonucleotide Synthesis : Bailey et al. (1999) and Takaku & Kamaike (1982) utilized the 4-methoxybenzyl group as a protecting group in the synthesis of amidinonaphthol and oligoribonucleotides, respectively. This highlights its role in protecting sensitive functional groups during complex synthesis processes (Bailey, Baker, Hayler, & Kane, 1999); (Takaku & Kamaike, 1982).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-29-20-13-7-17(8-14-20)15-24-22(26)16-25(19-11-9-18(23)10-12-19)30(27,28)21-5-3-2-4-6-21/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLDSKVNCQVMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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